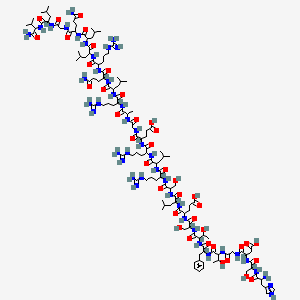

Secretin (28-54), human

Description

Properties

Molecular Formula |

C130H220N44O40 |

|---|---|

Molecular Weight |

3039.4 g/mol |

IUPAC Name |

5-[[2-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-amino-1-[[2-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C130H220N44O40/c1-60(2)43-81(120(208)173-100(66(13)14)103(134)191)153-95(183)54-149-106(194)77(31-35-92(132)180)159-116(204)84(46-63(7)8)166-118(206)85(47-64(9)10)164-111(199)75(29-23-41-146-129(139)140)155-113(201)79(32-36-93(133)181)160-117(205)83(45-62(5)6)162-110(198)73(27-21-39-144-127(135)136)154-104(192)67(15)152-94(182)53-148-107(195)78(33-37-97(185)186)158-109(197)74(28-22-40-145-128(137)138)156-115(203)82(44-61(3)4)163-112(200)76(30-24-42-147-130(141)142)157-122(210)90(57-176)170-119(207)86(48-65(11)12)165-114(202)80(34-38-98(187)188)161-123(211)91(58-177)171-126(214)102(69(17)179)174-121(209)87(49-70-25-19-18-20-26-70)168-125(213)101(68(16)178)172-96(184)55-150-108(196)88(51-99(189)190)167-124(212)89(56-175)169-105(193)72(131)50-71-52-143-59-151-71/h18-20,25-26,52,59-69,72-91,100-102,175-179H,21-24,27-51,53-58,131H2,1-17H3,(H2,132,180)(H2,133,181)(H2,134,191)(H,143,151)(H,148,195)(H,149,194)(H,150,196)(H,152,182)(H,153,183)(H,154,192)(H,155,201)(H,156,203)(H,157,210)(H,158,197)(H,159,204)(H,160,205)(H,161,211)(H,162,198)(H,163,200)(H,164,199)(H,165,202)(H,166,206)(H,167,212)(H,168,213)(H,169,193)(H,170,207)(H,171,214)(H,172,184)(H,173,208)(H,174,209)(H,185,186)(H,187,188)(H,189,190)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)(H4,141,142,147) |

InChI Key |

OWMZNFCDEHGFEP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC=N2)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Biological Function of Human Secretin (28-54)

Executive Summary: Human secretin (28-54) is a 27-amino acid peptide hormone that represents the mature, biologically active form of the secretin prohormone.[1][2][3] It is a critical regulator of homeostasis in the gastrointestinal system and exerts pleiotropic effects on various other organs, including the central nervous system, kidneys, and heart.[2][4] Synthesized and secreted by S-cells in the duodenal mucosa in response to acidic chyme, its primary function is to orchestrate the neutralization of duodenal pH by stimulating the secretion of bicarbonate-rich fluids from the pancreas and liver.[1][3] This action is mediated through its specific G protein-coupled receptor (GPCR), the secretin receptor (SCTR), which primarily signals via the adenylyl cyclase-cAMP pathway. This guide provides an in-depth overview of the molecular mechanisms, physiological functions, quantitative biological data, and key experimental methodologies relevant to the study of human secretin (28-54) for researchers and drug development professionals.

Introduction to Human Secretin (28-54)

The discovery of secretin in 1902 by Bayliss and Starling marked the dawn of endocrinology.[3] The active human hormone is a linear 27-amino acid peptide, derived from residues 28-54 of a 120-amino acid precursor protein known as prosecretin.[1][2][3] This proteolytic processing yields the mature peptide with an amidated C-terminus (Val-NH2) and a molecular weight of approximately 3055 Da.[1]

Amino Acid Sequence of Human Secretin (28-54): H-His-Ser-Asp-Gly-Thr-Phe-Thr-Ser-Glu-Leu-Ser-Arg-Leu-Arg-Asp-Ser-Ala-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Gly-Leu-Val-NH2[1]

Secretin is primarily produced by the endocrine S-cells located in the crypts of Lieberkühn within the duodenal and jejunal mucosa.[1] Its release is triggered by a drop in duodenal pH below 4.5, which occurs upon the entry of acidic chyme from the stomach.[1] Once secreted, it enters the bloodstream and acts on various target organs expressing the secretin receptor (SCTR).

Molecular Interaction and Signaling Pathway

Secretin exerts its biological effects by binding to the secretin receptor (SCTR), a member of the Class B (or secretin receptor family) of G protein-coupled receptors.[5] The SCTR is a transmembrane protein characterized by a large N-terminal extracellular domain that is crucial for hormone binding.

The primary signaling cascade initiated by secretin binding is the activation of the Gs alpha subunit (Gαs) of the heterotrimeric G protein. This leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, which is a key event in initiating bicarbonate and water secretion in pancreatic and biliary ductal cells.[6] In some cell types, SCTR can also couple to other pathways, such as those involving intracellular calcium mobilization.[7]

Core Physiological Functions

Regulation of Duodenal pH

The cardinal role of secretin is to protect the duodenal mucosa from acid damage and to create an optimal pH environment (pH 6 to 8) for pancreatic digestive enzymes to function.[1][3] It achieves this by:

-

Stimulating Bicarbonate Secretion: Secretin potently stimulates pancreatic centroacinar cells and biliary ductal cells (cholangiocytes) to secrete a large volume of fluid rich in bicarbonate (HCO₃⁻).[3] This alkaline fluid neutralizes the hydrochloric acid in the chyme entering the duodenum.

-

Inhibiting Gastric Acid Secretion: Secretin reduces acid secretion from parietal cells in the stomach. This occurs through several mechanisms, including the inhibition of gastrin release and direct actions that downregulate the acid secretory machinery.[1]

Pancreatic and Biliary Secretion

Secretin is the primary hormonal stimulator of water and electrolyte secretion from the pancreas.[3] It also stimulates the liver to produce bicarbonate-rich bile, which aids in neutralizing acid and emulsifying fats. This "choleretic" effect helps protect the biliary tract from the caustic effects of bile acids.[1]

Gastric Motility

In addition to its effects on acid secretion, secretin also inhibits gastric emptying. This action slows the delivery of acidic chyme into the duodenum, allowing sufficient time for neutralization.

Systemic and Neurological Functions

Beyond its classical gastrointestinal roles, secretin has been identified as a pleiotropic hormone with wide-ranging effects.

-

Osmoregulation: Secretin is involved in regulating water homeostasis throughout the body. It is found in neurons of the hypothalamus and is released from the posterior pituitary in response to increased osmolality, where it can influence vasopressin release and renal water reabsorption.[3]

-

Cardiovascular Effects: Pharmacological doses of secretin have been shown to increase cardiac output, stroke volume, and renal blood flow, suggesting both vasodilator and inotropic effects.[4]

-

Central Nervous System (CNS): The secretin receptor is expressed in various brain regions, including the cerebellum and hippocampus. Evidence suggests secretin may act as a neuropeptide, playing a role in synaptic function and neural development.[2]

-

Metabolic Regulation: Recent studies indicate a role for secretin in metabolism. It can act as a non-sympathetic activator of brown adipose tissue (BAT) thermogenesis, contributing to satiation and appetite control. It may also enhance insulin release in response to glucose.[1][4]

Quantitative Biological Data

The interaction of human secretin with its receptor has been characterized in various cellular systems. The following table summarizes key quantitative parameters from the literature.

| Parameter | Value | Cell System | Species | Reference |

| Binding Affinity (Kd) | 3.2 nM | HEK 293 cells expressing human SCTR | Human | [7] |

| Binding Affinity (Ki) | 4 nM | CHO cells expressing human SCTR | Human | [8][9] |

| cAMP EC₅₀ | 5.6 ± 2.1 pM | CHO cells expressing human SCTR | Human | [8] |

| cAMP EC₅₀ | ~10 nM | Isolated pancreatic acini | Rat | [10] |

Note: EC₅₀ values can vary significantly based on the cell system, receptor expression levels, and assay conditions.

Key Experimental Methodologies

In Vitro: cAMP Accumulation Assay

This is the primary functional assay to quantify the agonist or antagonist activity of ligands at the SCTR. It measures the production of the second messenger cAMP in cells expressing the receptor following stimulation.

Generalized Protocol:

-

Cell Culture: Plate cells engineered to express the human SCTR (e.g., CHO or HEK 293 cells) in 96- or 384-well plates and culture until they reach appropriate confluency.[11]

-

Pre-incubation: Wash the cells and pre-incubate them in a buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

-

Stimulation: Add varying concentrations of Secretin (28-54) (for agonist dose-response) or a fixed concentration of secretin plus varying concentrations of a test compound (for antagonist activity) to the wells. Incubate for a defined period (e.g., 30 minutes) at 37°C.[12]

-

Cell Lysis: Terminate the reaction and lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay format, such as HTRF, AlphaScreen, or ELISA.[13][14] The signal is typically inversely proportional to the amount of cAMP produced by the cells.

-

Data Analysis: Plot the cAMP concentration against the ligand concentration and fit the data using a non-linear regression model (e.g., three-parameter logistic equation) to determine the EC₅₀ (for agonists) or IC₅₀/Ki (for antagonists).[8]

In Vivo: Secretin Stimulation Test

This is a clinical and research procedure used to directly measure the exocrine secretory capacity of the pancreas.[15][16]

Generalized Protocol:

-

Patient Preparation: The subject fasts for at least 12 hours prior to the test.[17]

-

Tube Placement: A multi-lumen tube is passed through the nose, down the esophagus, and into the duodenum. Correct positioning is confirmed, often by fluoroscopy.[17][18]

-

Baseline Collection: Duodenal contents are collected by aspiration for a baseline measurement of fluid volume and bicarbonate concentration.[16]

-

Secretin Administration: A bolus of synthetic human secretin (typically 0.2 µg/kg) is administered intravenously over one minute.[15][16]

-

Post-Stimulation Collection: Duodenal fluids are continuously aspirated and collected in timed intervals (e.g., every 15-20 minutes) for 1 to 2 hours.[16][17]

-

Sample Analysis: The volume of each collected fraction is measured, and the bicarbonate concentration is determined. Peak bicarbonate concentration and total volume output are key parameters.[16] A peak bicarbonate concentration below 80 mEq/L is often considered indicative of pancreatic exocrine insufficiency.[16]

Conclusion

Human Secretin (28-54) is a pleiotropic hormone of fundamental importance to digestive physiology. Its primary role in regulating duodenal pH via the SCTR/cAMP pathway is well-established, but emerging evidence continues to expand its functional repertoire into osmoregulation, cardiovascular control, and central nervous system activity. For drug development professionals, the SCTR remains an important target, and understanding the detailed biological function of its endogenous ligand is crucial for the rational design of novel agonists and antagonists for various therapeutic applications.

References

- 1. Secretin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Physiology, Secretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pleiotropic Effects of Secretin: A Potential Drug Candidate in the Treatment of Obesity? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Properties of a recombinant human secretin receptor: a comparison with the rat and rabbit receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Secretin inhibits cholangiocarcinoma growth via dysregulation of the cAMP-dependent signaling mechanisms of secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular cloning and expression of a human secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rational development of a high-affinity secretin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Secretin Amino-Terminal Structure-Activity Relationships and Complementary Mutagenesis at the Site of Docking to the Secretin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 14. resources.revvity.com [resources.revvity.com]

- 15. Measurement of Exocrine Pancreatic Secretion in Humans - The Exocrine Pancreas - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. droracle.ai [droracle.ai]

- 17. mountsinai.org [mountsinai.org]

- 18. Secretin stimulation test: MedlinePlus Medical Encyclopedia Image [medlineplus.gov]

An In-depth Technical Guide to the Discovery and History of Human Secretin (28-54)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Secretin, a 27-amino acid peptide hormone, holds a significant place in the history of physiology as the first identified "hormone," a discovery that heralded the dawn of endocrinology. The biologically active form of human secretin corresponds to the residues 28-54 of its precursor, prosecretin. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with human secretin. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this pivotal gastrointestinal and neuropeptide hormone. The guide includes summaries of quantitative biological data, detailed experimental protocols for its synthesis and characterization, and visualizations of its signaling pathway and experimental workflows.

Discovery and History

The journey to understanding human secretin (28-54) is fundamentally the story of the discovery of the first hormone and the birth of endocrinology.

The Pivotal Experiment of Bayliss and Starling (1902)

Prior to 1902, the prevailing scientific consensus, heavily influenced by the work of Ivan Pavlov, was that the digestive processes were exclusively controlled by the nervous system[1]. It was believed that the introduction of acidic chyme into the duodenum triggered a neural reflex that stimulated pancreatic secretion[1].

However, English physiologists William Bayliss and Ernest Starling questioned this assumption. In a landmark experiment conducted on January 16, 1902, they surgically denervated a section of a dog's jejunum, ensuring no nerve connections remained to the pancreas, but leaving the blood vessels intact[2][3]. When they introduced weak hydrochloric acid into this denervated loop, they observed a prompt and marked secretion of pancreatic juice[2][3]. This demonstrated that the stimulus for pancreatic secretion was not dependent on a nervous reflex[4][5].

To further prove their hypothesis of a chemical messenger, they scraped the mucosal lining of the jejunum, mixed it with weak hydrochloric acid, filtered the extract, and injected it into the jugular vein of the anesthetized animal[1][2]. The result was a pancreatic secretion even more pronounced than before[2][3]. This elegant experiment conclusively showed that a substance released from the intestinal lining into the bloodstream was responsible for stimulating the pancreas. Bayliss and Starling named this substance "secretin"[4].

The Dawn of Endocrinology

The discovery of secretin revolutionized the understanding of physiological regulation. In 1905, Starling coined the term "hormone" (from the Greek "hormao," meaning "I arouse" or "I excite") to describe these chemical messengers that are produced in one part of the body, travel through the bloodstream, and exert their effects on distant organs[1]. This laid the foundation for the entire field of endocrinology.

Isolation, Sequencing, and the Identification of Human Secretin (28-54)

Following its discovery, the chemical nature of secretin remained elusive for decades. The first major breakthrough in its purification and characterization came from the work of Jorpes and Mutt, who isolated porcine secretin. Subsequent work led to the determination of its amino acid sequence, revealing it to be a 27-amino acid peptide.

It was later established that secretin is initially synthesized as a larger 120-amino acid precursor protein called preprosecretin[6]. This precursor undergoes proteolytic processing, which includes the removal of an N-terminal signal peptide and a C-terminal peptide, to yield the mature, biologically active 27-amino acid hormone[6]. In humans, this active peptide corresponds to residues 28-54 of the prosecretin molecule.

Quantitative Biological Data

The biological activity of human secretin is characterized by its high affinity for the secretin receptor (SCTR), a member of the Class B G-protein coupled receptor (GPCR) family, and its potency in eliciting downstream signaling events.

| Parameter | Value | Cell Line/System | Assay Type | Reference |

| Binding Affinity | ||||

| IC₅₀ | 0.325 nM | U2OS cells expressing human SCTR | Radioligand Competition Binding Assay | [7] |

| IC₅₀ | 2.2 nM | COS cells expressing human SCTR | Radioligand Competition Binding Assay | |

| Kᵢ | 3.4 ± 0.4 nM | CHO-SecR cells | Competition Binding Assay | |

| Functional Potency | ||||

| EC₅₀ (cAMP) | 0.0012 ± 0.0003 nM | U2OS-SCTR cells | cAMP GloSensor Assay | [7] |

| EC₅₀ (cAMP) | 1.5 nM | COS cells expressing human SCTR | cAMP Generation Assay | |

| EC₅₀ (β-arrestin2) | 3.26 ± 0.80 nM | U2OS-SCTR cells | β-arrestin2-GFP Translocation Assay | [7] |

Key Experimental Protocols

This section details the methodologies for seminal and contemporary experiments in secretin research.

Bayliss and Starling's 1902 Experiment: The Discovery of Secretin

Objective: To determine if pancreatic secretion is controlled by a nervous reflex or a chemical messenger.

Methodology:

-

Animal Preparation: Anesthetize a dog. Surgically expose the duodenum and pancreas.

-

Denervation: Isolate a loop of the jejunum. Carefully dissect and sever all nerve connections to this loop, leaving the mesenteric blood vessels intact.

-

Acid Instillation: Tie off the denervated loop of the jejunum. Introduce a small volume of weak (0.4%) hydrochloric acid (HCl) into the lumen of the denervated loop.

-

Observation of Pancreatic Secretion: Cannulate the pancreatic duct and observe for the flow of pancreatic juice.

-

Preparation of Mucosal Extract: Excise a separate piece of the jejunal mucosa. Scrape the mucosal lining and grind it with sand and weak HCl.

-

Filtration and Injection: Filter the acidic mucosal extract to obtain a clear solution. Inject this filtrate intravenously into the jugular vein of the same animal.

-

Final Observation: Observe the rate and volume of pancreatic secretion following the intravenous injection.

Synthesis of Human Secretin (28-54) via Solid-Phase Peptide Synthesis (SPPS)

Objective: To chemically synthesize the 27-amino acid human secretin peptide.

Methodology (General Fmoc/tBu Strategy):

-

Resin Selection and Preparation: Utilize a Rink Amide resin to yield a C-terminally amidated peptide, as is the case for native secretin. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple the C-terminal amino acid (Valine) with its α-amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group to the swelled resin.

-

Deprotection: Remove the Fmoc protecting group from the α-amino group of the resin-bound valine using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling Cycle:

-

Activate the next Fmoc-protected amino acid (Leucine) using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIEA).

-

Add the activated amino acid to the resin to form a new peptide bond.

-

Wash the resin thoroughly with DMF to remove excess reagents.

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the human secretin sequence (H-Ser-Asp-Gly-Thr-Phe-Thr-Ser-Glu-Leu-Ser-Arg-Leu-Arg-Glu-Gly-Ala-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Gly-Leu-Val-NH₂).

-

-

Cleavage and Deprotection: Once the full peptide chain is assembled, treat the resin with a cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane, and thioanisole) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the identity and purity of the synthesized secretin using mass spectrometry and analytical HPLC.

Radioligand Binding Assay for Secretin Receptor

Objective: To determine the binding affinity (IC₅₀ or Kᵢ) of human secretin to its receptor.

Methodology:

-

Membrane Preparation: Culture cells engineered to overexpress the human secretin receptor (e.g., CHO-K1, HEK293, or U2OS cells). Harvest the cells and homogenize them in a cold lysis buffer. Isolate the cell membranes by differential centrifugation. Resuspend the membrane pellet in a binding buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation to each well.

-

Competition Binding:

-

Add a constant, low concentration of radioactively labeled secretin (e.g., ¹²⁵I-Secretin) to all wells.

-

Add increasing concentrations of unlabeled ("cold") human secretin to compete with the radioligand for receptor binding.

-

Include wells for determining total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a large excess of unlabeled secretin).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand passes through.

-

Quantification: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand. Measure the radioactivity retained on each filter disc using a gamma counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the unlabeled secretin. Plot the specific binding as a function of the log concentration of the unlabeled secretin. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

Secretin-Stimulated cAMP Accumulation Assay

Objective: To measure the functional potency (EC₅₀) of human secretin in stimulating its Gs-coupled receptor.

Methodology:

-

Cell Culture: Seed cells expressing the human secretin receptor (e.g., CHO-K1 or U2OS cells) into 96-well plates and grow to near confluence.

-

Assay Preparation: Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES). Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Ligand Stimulation: Add varying concentrations of human secretin to the wells. Include control wells with no secretin (basal level) and wells with a known adenylyl cyclase activator like forskolin (maximum stimulation).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (ELISA) or a luminescence/fluorescence-based biosensor assay (e.g., HTRF or GloSensor).

-

Data Analysis: Plot the measured cAMP levels against the log concentration of secretin. Fit the resulting dose-response curve using a four-parameter logistic equation to determine the EC₅₀ value (the concentration of secretin that produces 50% of the maximal response).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Secretin Signaling Pathway.

References

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 2. Secretin and the exposition of hormonal control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. :: Physiology and Pharmacology :: [ijpp.com]

- 4. Bayliss and Starling Establish the Role of Hormones | Research Starters | EBSCO Research [ebsco.com]

- 5. nagwa.com [nagwa.com]

- 6. mdpi.com [mdpi.com]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

Prosecretin: Structure and Post-Translational Processing

An In-Depth Technical Guide to the Proteolytic Cleavage of Prosecretin into Active Secretin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the conversion of the inactive precursor, prosecretin, into the biologically active 27-amino acid hormone, secretin. This process is a critical step in the regulation of pancreatic, biliary, and gastric function. This document details the structure of the precursor, the enzymatic machinery involved, quantitative data on enzyme activity, relevant signaling pathways, and detailed experimental protocols for studying this process.

Secretin is initially synthesized as a 120-amino acid preprohormone.[1] The full-length precursor, preprosecretin, undergoes a series of proteolytic cleavage events to yield the mature, active hormone. The structure of the precursor is organized into distinct domains:

-

N-Terminal Signal Peptide: Directs the nascent polypeptide into the endoplasmic reticulum for entry into the secretory pathway.

-

N-Terminal Flanking Peptide (Spacer): A short peptide region between the signal peptide and the active secretin sequence.

-

Secretin (Residues 28-54): The 27-amino acid sequence that constitutes the mature, biologically active hormone.[1][2]

-

C-Terminal Peptide: A 72-amino acid peptide that is cleaved from the C-terminus of the secretin sequence.[1]

The liberation of active secretin requires precise endoproteolytic cleavage at both the N- and C-termini of the secretin domain.

C-Terminal Cleavage and Amidation

The C-terminal processing of prosecretin is a multi-step process initiated by cleavage at a canonical dibasic site. A precursor form of secretin has been isolated from porcine intestine that contains the full secretin sequence followed by a Gly-Lys-Arg (GKR) motif.[3][4][5] This GKR sequence is a well-established signal for endoproteolysis, C-terminal basic residue trimming, and subsequent amidation.

The proposed enzymatic cascade is as follows:

-

Endoproteolytic Cleavage: A prohormone convertase (PC) cleaves the peptide bond on the C-terminal side of the Arg residue in the GKR sequence.

-

Exopeptidase Trimming: A carboxypeptidase (like Carboxypeptidase E) removes the C-terminal Lys and Arg residues.

-

Amidation: The newly exposed C-terminal Glycine residue serves as a substrate for Peptidylglycine alpha-amidating monooxygenase (PAM), which converts it into a C-terminal amide group. This amidation is crucial for the biological activity and stability of secretin.

N-Terminal Cleavage

The N-terminal processing is less definitively characterized but involves the removal of the signal peptide and the N-terminal flanking region to expose the Histidine residue at position 1 of the mature secretin peptide. Studies suggest the existence of at least two alternative processing pathways for preprosecretin, indicating a potentially complex regulatory mechanism for generating the final active hormone.[6] One pathway involves the complete C-terminal processing prior to the final N-terminal cleavage, while the other pathway sees the N-terminus processed before C-terminal maturation.[6]

The Enzymatic Machinery: Prohormone Convertases

The endoproteolytic cleavage of prohormones at pairs of basic amino acids is mediated by a family of calcium-dependent serine proteases known as prohormone convertases (PCs), which are related to bacterial subtilisin and yeast kexin.[7][8][9][10] The primary candidates for prosecretin processing within the neuroendocrine S-cells of the duodenum are Prohormone Convertase 1/3 (PC1/3) and Prohormone Convertase 2 (PC2) .[7][8]

While direct experimental evidence demonstrating the cleavage of prosecretin by a specific convertase is not prominently available in the literature, the presence of the GKR motif strongly implicates these enzymes. The substrate specificities of PC1/3 and PC2, determined from studies of other prohormones like proglucagon and proinsulin, provide a strong basis for their proposed roles.[11][12][13]

-

PC1/3 (PCSK1): Generally initiates processing by cleaving at Lys-Arg or Arg-Arg sites, often producing larger intermediate peptides. It is highly expressed in neuroendocrine cells.[7][9]

-

PC2 (PCSK2): Often acts on the intermediates produced by PC1/3, cleaving at dibasic sites to generate smaller, final peptide products. PC2 activity is dependent on its co-expression with the neuroendocrine protein 7B2, which acts as a chaperone.[8][11]

The tissue-specific expression of these enzymes allows for differential processing of the same prohormone in different cell types.

Quantitative Analysis of Cleavage and Biological Activity

Enzyme Kinetics (Illustrative Data)

The following table summarizes kinetic parameters for mouse PC1/3 and PC2 acting on a common fluorogenic substrate and the prohormone proglucagon. This illustrates the typical activities and conditions for these enzymes.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Optimal pH | Reference |

| PC1/3 (66 kDa form) | pERTKR-MCA | ~200 | ~0.012 | 5.5 - 6.0 | [13][14] |

| PC2 | Proglucagon | N/A | N/A | 5.0 - 5.5 | [11][13] |

| PC1/3 | Proglucagon | N/A | N/A | 5.5 - 6.5 | [13] |

Note: Data is illustrative. pERTKR-MCA is a synthetic fluorogenic substrate. N/A indicates data not available in the cited sources.

Structure-Activity Relationship of Secretin

Alanine scanning mutagenesis has been used to determine the contribution of each amino acid residue to secretin's ability to bind its receptor and elicit a biological response (cAMP production). This data is crucial for the design of secretin analogues with modified activity or stability.

| Residue Substitution | Receptor Binding Affinity (Ki, nM) | Biological Activity (EC₅₀, nM) | Fold Change in EC₅₀ vs. WT |

| Wild-Type (WT) | 0.4 ± 0.1 | 0.05 ± 0.01 | 1 |

| H1A (His -> Ala) | 1800 ± 600 | 25 ± 5 | >100 |

| D3A (Asp -> Ala) | 160 ± 30 | 1.8 ± 0.3 | 36 |

| G4A (Gly -> Ala) | 130 ± 20 | 12 ± 2 | >100 |

| F6A (Phe -> Ala) | 120 ± 20 | 2.0 ± 0.4 | 40 |

| T7A (Thr -> Ala) | 140 ± 30 | 11 ± 2 | >100 |

| E9A (Glu -> Ala) | 1.1 ± 0.2 | 7.0 ± 1.0 | >100 |

| L10A (Leu -> Ala) | 150 ± 30 | 10 ± 2 | >100 |

| L19A (Leu -> Ala) | 130 ± 30 | 12 ± 3 | >100 |

| L22A (Leu -> Ala) | 1.0 ± 0.2 | 8.0 ± 1.0 | >100 |

| L23A (Leu -> Ala) | 110 ± 20 | 15 ± 3 | >100 |

Data adapted from Dong et al. (2011), showing residues critical for binding and activity.

Secretin Receptor Signaling Pathway

Active secretin exerts its primary physiological effects by binding to the secretin receptor (SCTR), a member of the Class B G-protein coupled receptor (GPCR) family.[1] The canonical signaling pathway in pancreatic and biliary ductal cells is mediated by adenylyl cyclase.

-

Receptor Binding: Secretin binds to the SCTR on the basolateral membrane of ductal cells.

-

G-Protein Activation: The receptor-ligand complex activates the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The alpha subunit of Gs activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

PKA Activation: cAMP acts as a second messenger, binding to and activating Protein Kinase A (PKA).

-

CFTR Phosphorylation: PKA phosphorylates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an apical chloride channel, causing it to open.

-

Bicarbonate Exchange: The resulting efflux of chloride ions into the ductal lumen creates an electrochemical gradient that drives the activity of an apical Cl⁻/HCO₃⁻ exchanger (like AE2), which secretes bicarbonate into the lumen. This is accompanied by the osmotic movement of water, producing a bicarbonate-rich fluid.

Experimental Protocols

This section provides generalized yet detailed methodologies for expressing and purifying recombinant prosecretin and conducting in vitro cleavage assays to identify and characterize the responsible processing enzymes.

Recombinant Prosecretin Expression and Purification

This protocol describes the expression of a tagged prosecretin construct in a mammalian cell line, which is preferred for proper folding of secreted proteins.

-

Vector Construction:

-

Synthesize the cDNA sequence for human preprosecretin.

-

Using standard molecular cloning techniques, insert the prosecretin sequence (without the signal peptide) into a mammalian expression vector (e.g., pcDNA3.1).

-

Incorporate a C-terminal affinity tag, such as a Hexa-histidine (6xHis) tag, preceded by a tobacco etch virus (TEV) protease cleavage site to allow for tag removal. The vector should contain an N-terminal signal peptide (e.g., from Ig Kappa) to ensure secretion into the culture medium.

-

-

Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HEK293 or CHO cells) in appropriate media (e.g., DMEM with 10% FBS).

-

Transfect the cells with the expression vector using a commercial transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.

-

24 hours post-transfection, switch to a serum-free medium to simplify subsequent purification steps.

-

-

Harvesting and Concentration:

-

Harvest the conditioned medium 48-72 hours post-transfection.

-

Centrifuge the medium at 3,000 x g for 15 minutes at 4°C to remove cells and debris.

-

Concentrate the cleared medium using a tangential flow filtration (TFF) system or centrifugal concentrators with an appropriate molecular weight cutoff (e.g., 3 kDa).

-

-

Affinity Chromatography:

-

Equilibrate a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column with a binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0).

-

Load the concentrated medium onto the column.

-

Wash the column with 10-20 column volumes of binding buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged prosecretin using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Quality Control:

-

Analyze the eluted fractions by SDS-PAGE and Coomassie staining or Western blot using an anti-His tag antibody to confirm the presence and purity of prosecretin.

-

Pool the pure fractions and dialyze against a storage buffer (e.g., PBS, pH 7.4) for use in cleavage assays.

-

In Vitro Prohormone Convertase Cleavage Assay

This protocol details the steps to test the cleavage of purified recombinant prosecretin by PC1/3 and PC2.

-

Reaction Setup:

-

Prepare separate reaction mixtures for each enzyme to be tested (PC1/3, PC2) and a no-enzyme control.

-

In a microcentrifuge tube, combine the following components on ice:

-

Reaction Buffer: For PC1/3, use 100 mM Sodium Acetate, pH 5.5, 5 mM CaCl₂. For PC2, use 100 mM Sodium Acetate, pH 5.0, 5 mM CaCl₂.

-

Substrate: Purified recombinant prosecretin (final concentration 1-5 µM).

-

Enzyme: Recombinant human PC1/3 or PC2 (e.g., 10-50 nM). Note: For PC2 activity, its chaperone 7B2 may be required.

-

-

Bring the total reaction volume to 50-100 µL with the reaction buffer.

-

-

Incubation:

-

Incubate the reaction tubes at 37°C.

-

Collect aliquots at various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr) to analyze the reaction kinetics. Stop the reaction for each aliquot by adding a denaturing agent (e.g., 4x Laemmli sample buffer for SDS-PAGE or 0.1% TFA for mass spectrometry).

-

-

Analysis of Cleavage Products:

-

SDS-PAGE: Run the timed aliquots on a 15-20% Tris-Tricine polyacrylamide gel, which provides good resolution for small peptides. Visualize the cleavage of prosecretin into smaller fragments by silver staining or Western blot using an antibody specific to secretin.

-

Mass Spectrometry (LC-MS/MS):

-

Desalt the reaction aliquots using a C18 ZipTip.

-

Analyze the samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to precisely identify the cleavage products.

-

By comparing the masses of the detected peptides with the theoretical masses of potential cleavage products, the exact cleavage sites can be confirmed.

-

-

References

- 1. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiology, Secretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Processing of prosecretin: isolation of a secretin precursor from porcine intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Proprotein convertase 1 - Wikipedia [en.wikipedia.org]

- 8. The cell biology of the prohormone convertases PC1 and PC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Portico [access.portico.org]

- 10. researchgate.net [researchgate.net]

- 11. Significance of prohormone convertase 2, PC2, mediated initial cleavage at the proglucagon interdomain site, Lys70-Arg71, to generate glucagon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of peptides in prohormone convertase 1/3 null mouse brain using quantitative peptidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of Prohormone Convertases PC1/3 and PC2 by 2,5-Dideoxystreptamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modulation of prohormone convertase 1/3 properties using site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Three-Dimensional Architecture of Human Secretin (28-54): A Technical Guide for Researchers

An in-depth exploration of the experimentally determined and computationally modeled structures of the mature human secretin peptide, its interaction with its receptor, and the associated signaling pathways.

Introduction

Secretin, a 27-amino acid peptide hormone, plays a crucial role in regulating pancreatic and biliary secretion, gastric acid production, and various other physiological processes. The mature form of human secretin corresponds to residues 28-54 of its prohormone precursor. Understanding the three-dimensional (3D) structure of this peptide is paramount for elucidating its mechanism of action and for the rational design of novel therapeutics targeting the secretin receptor system. This technical guide provides a comprehensive overview of the current knowledge regarding the 3D structure of human secretin (28-54), drawing from experimental data and computational modeling.

Experimentally Determined Structure: The Receptor-Bound Conformation

The most biologically relevant structure of human secretin is its conformation when bound to its target, the secretin receptor (SecR), a Class B G-protein coupled receptor (GPCR). A significant breakthrough in this area was the determination of the cryo-electron microscopy (cryo-EM) structure of the human secretin peptide in complex with its receptor, coupled to a Gs protein.

Cryo-Electron Microscopy Structure (PDB ID: 6WZG)

The cryo-EM structure of the secretin-SecR-Gs complex, resolved at 2.3 Å, provides a high-resolution snapshot of the peptide in its active state[1][2]. In this conformation, the secretin peptide adopts a predominantly α-helical structure, particularly in its central and C-terminal regions, which nestles into the transmembrane domain and extracellular loops of the receptor.

The precise conformation of the secretin peptide within the receptor binding pocket is defined by the dihedral angles of its amino acid residues.

| Residue | Phi (φ) Angle (°) | Psi (ψ) Angle (°) |

| His1 | -41.3 | |

| Ser2 | -71.8 | -39.7 |

| Asp3 | -68.3 | -35.8 |

| Gly4 | 81.3 | -1.1 |

| Thr5 | -108.8 | 134.8 |

| Phe6 | -66.1 | -42.2 |

| Thr7 | -64.3 | -41.9 |

| Ser8 | -64.9 | -41.1 |

| Glu9 | -65.2 | -41.3 |

| Leu10 | -64.2 | -43.1 |

| Ser11 | -63.7 | -42.3 |

| Arg12 | -63.9 | -42.5 |

| Leu13 | -63.8 | -42.9 |

| Arg14 | -63.2 | -43.0 |

| Asp15 | -64.3 | -41.7 |

| Ser16 | -63.6 | -41.9 |

| Ala17 | -63.8 | -42.1 |

| Arg18 | -63.8 | -42.5 |

| Leu19 | -63.7 | -42.3 |

| Gln20 | -63.9 | -42.4 |

| Arg21 | -63.7 | -42.1 |

| Leu22 | -64.2 | -42.2 |

| Leu23 | -63.7 | -42.1 |

| Gln24 | -63.8 | -42.1 |

| Gly25 | 81.5 | -4.2 |

| Leu26 | -110.1 | 135.2 |

| Val27 | -123.5 |

Table 1: Dihedral Angles of Human Secretin (28-54) in the Receptor-Bound State (PDB: 6WZG). Data extracted from the PDB file. Missing values indicate residues at the termini where these angles could not be precisely determined.

A Ramachandran plot analysis of the secretin peptide within the 6WZG structure confirms the high quality of the model, with the majority of residues falling within the favored and allowed regions, consistent with its helical conformation.

Experimental Protocol: Cryo-EM Structure Determination of the Secretin-Receptor Complex

The determination of the 6WZG structure involved a meticulous multi-step process designed to stabilize the transient interaction between the secretin peptide and its receptor in an active state.

-

Protein Expression and Purification: The human secretin receptor and the Gs protein heterotrimer were co-expressed in insect cells. The complex was then solubilized from the cell membranes using detergents.

-

Complex Assembly: The purified receptor-G protein complex was incubated with a saturating concentration of the human secretin peptide to form the ternary complex.

-

Vitrification: The purified secretin-SecR-Gs complex was applied to cryo-EM grids and rapidly plunge-frozen in liquid ethane to create a thin layer of vitrified, non-crystalline ice, preserving the native structure of the complex.

-

Data Collection: The vitrified samples were imaged using a high-resolution transmission electron microscope.

-

Image Processing and 3D Reconstruction: A large dataset of 2D particle images was computationally processed to reconstruct a high-resolution 3D density map of the complex.

-

Model Building and Refinement: An atomic model of the secretin peptide and the receptor-G protein complex was built into the cryo-EM density map and refined to yield the final structure.

Computationally Modeled Structure of Unbound Secretin

In the absence of its receptor, the secretin peptide is likely to be more flexible. Computational methods provide valuable insights into the conformational landscape of the unbound peptide.

I-TASSER Predicted Model

The I-TASSER (Iterative Threading ASSEmbly Refinement) server is a widely used tool for de novo protein structure prediction. A predicted model for human secretin (UniProt ID: P09683) has been generated using this platform[1].

The quality of the I-TASSER model is assessed using two key metrics:

-

C-score: A confidence score for estimating the quality of predicted models by I-TASSER. It is typically in the range of [-5, 2], where a higher value signifies a model with higher confidence.

-

TM-score: A measure of structural similarity between two protein structures. A TM-score > 0.5 indicates a model of likely correct topology.

| Metric | Value | Interpretation |

| C-score | -1.25 | Moderate confidence |

| Estimated TM-score | 0.56 ± 0.15 | Likely correct fold |

Table 2: I-TASSER Quality Scores for the Human Secretin Model.

Experimental Protocol: I-TASSER Structure Prediction

The I-TASSER algorithm predicts the 3D structure of a protein from its amino acid sequence through a three-stage process.

-

Template Identification: The target sequence is threaded through the PDB library to identify potential structural templates.

-

Structure Assembly: Continuous fragments from the threading templates are assembled into full-length models using replica-exchange Monte Carlo simulations.

-

Model Selection and Refinement: The generated structures are clustered to identify the most likely models, which are then refined at the atomic level.

Early Structural Insights: NMR Spectroscopy in a Non-Physiological Environment

Prior to the high-resolution cryo-EM structure, nuclear magnetic resonance (NMR) spectroscopy was used to probe the structure of secretin in a solution containing 40% (v/v) trifluoroethanol (TFE). TFE is a solvent known to induce and stabilize secondary structures, particularly helices, in peptides that may be flexible in aqueous solution.

NMR-Derived Structural Features

The 1H-NMR study revealed that in the presence of TFE, secretin adopts a well-defined secondary structure consisting of two helical regions. This early work provided the first experimental evidence for the helical propensity of the secretin peptide.

Experimental Protocol: 2D NMR Spectroscopy

The study utilized a combination of two-dimensional NMR techniques to assign the proton resonances and determine the secondary structure based on nuclear Overhauser enhancement (NOE) data. The general workflow for such a study is as follows:

-

Sample Preparation: The synthetic secretin peptide is dissolved in a solution of H2O/D2O and trifluoroethanol.

-

NMR Data Acquisition: A series of 2D NMR experiments (e.g., COSY, TOCSY, and NOESY) are performed on a high-field NMR spectrometer.

-

Resonance Assignment: The acquired spectra are analyzed to assign all the proton signals to their respective amino acid residues in the peptide sequence.

-

Structural Restraint Generation: The NOESY spectrum is used to identify through-space proximities between protons, which are translated into distance restraints.

-

Structure Calculation: The distance restraints are used in computational algorithms (e.g., distance geometry or restrained molecular dynamics) to calculate an ensemble of 3D structures consistent with the experimental data.

Secretin Signaling Pathway

Upon binding to its receptor, secretin initiates a cascade of intracellular events, primarily mediated by the Gs protein and the production of cyclic AMP (cAMP).

The binding of secretin to the SecR induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the characteristic physiological responses, such as the secretion of bicarbonate and water from pancreatic and bile duct cells.

Conclusion

The 3D structure of human secretin (28-54) has been elucidated through a combination of cutting-edge experimental techniques and computational modeling. The high-resolution cryo-EM structure of the peptide in its receptor-bound state provides a detailed blueprint for its biological activity and serves as a crucial tool for structure-based drug design. Computational models and earlier NMR studies complement this view by offering insights into the intrinsic structural propensities of the unbound peptide. A thorough understanding of both the structure of secretin and its signaling pathway is essential for the development of novel therapeutic agents targeting a range of gastrointestinal and metabolic disorders.

References

An In-Depth Technical Guide to the Receptor Binding Affinity of Human Secretin (28-54)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the human secretin peptide fragment (28-54) to its receptor. It includes a summary of quantitative binding data, detailed experimental protocols for binding affinity determination, and visualizations of the associated signaling pathways and experimental workflows.

Introduction

Human secretin is a 27-amino acid peptide hormone that plays a crucial role in regulating pancreatic and biliary secretion. It is initially synthesized as a 120-amino acid precursor, prosecretin. The mature, biologically active form of secretin is the fragment corresponding to amino acid residues 28-54 of this precursor.[1][2][3] This peptide exerts its effects by binding to the secretin receptor (SCTR), a member of the Class B G protein-coupled receptor (GPCR) family.[4][5] Understanding the binding affinity and kinetics of secretin (28-54) with its receptor is fundamental for the development of novel therapeutics targeting a range of gastrointestinal and other disorders.

Quantitative Binding Affinity Data

The binding affinity of human secretin (28-54) to its receptor is a critical parameter for assessing its potency and potential as a therapeutic agent. The most common metric for quantifying this interaction in competitive binding assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of the unlabeled ligand required to displace 50% of a radiolabeled ligand from the receptor.

| Ligand | Receptor | Assay Type | Measured Value (IC50) | Reference |

| Human Secretin (28-54) | Human SCTR | Competition Binding Assay | 0.325 nM | [6] |

Note: The IC50 value is a measure of the functional strength of an inhibitor in a specific assay. It is distinct from the dissociation constant (Kd), which represents the intrinsic affinity between a ligand and its receptor.[7] However, IC50 values are widely used to compare the potencies of different ligands.

Experimental Protocols

The determination of the binding affinity of secretin (28-54) to its receptor typically involves radioligand binding assays. Below is a detailed methodology for a competitive binding assay.

Radioligand Competition Binding Assay

This assay measures the ability of unlabeled human secretin (28-54) to compete with a radiolabeled secretin analog for binding to the human secretin receptor.

1. Materials and Reagents:

-

Membrane Preparation: Cell membranes expressing the human secretin receptor (e.g., from transfected cell lines like U2OS-SCTR).[6]

-

Radioligand: A radiolabeled form of secretin, typically with iodine-125 (¹²⁵I-secretin).

-

Unlabeled Ligand: Human secretin (28-54).

-

Assay Buffer: A buffer solution to maintain pH and ionic strength, often containing protease inhibitors to prevent ligand degradation.

-

Filtration Apparatus: A multi-well filter plate (e.g., GF/C filters) and a vacuum manifold to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound ligand.

2. Procedure:

-

Membrane Preparation:

-

Culture cells overexpressing the human secretin receptor.

-

Harvest the cells and homogenize them in a suitable buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed amount of the membrane preparation to each well.

-

Add increasing concentrations of the unlabeled human secretin (28-54) to the wells.

-

Add a fixed concentration of the ¹²⁵I-secretin to all wells. The concentration of the radioligand should ideally be at or below its Kd for the receptor to ensure assay sensitivity.

-

Include control wells for total binding (membranes + radioligand, no unlabeled ligand) and non-specific binding (membranes + radioligand + a high concentration of unlabeled ligand).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

3. Data Analysis:

-

Calculate the specific binding for each concentration of the unlabeled ligand by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the unlabeled ligand concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway activated by secretin binding and a typical experimental workflow for a radioligand binding assay.

References

- 1. The physiological roles of secretin and its receptor - Afroze - Annals of Translational Medicine [atm.amegroups.org]

- 2. Pleiotropic Effects of Secretin: A Potential Drug Candidate in the Treatment of Obesity? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Secretin - Wikipedia [en.wikipedia.org]

- 4. Ligand binding and activation of the secretin receptor, a prototypic family B G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling mechanisms of secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Secretin Receptor as a Target in Gastrointestinal Cancer: Expression Analysis and Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Physiological Effects of Secretin (28-54) on Gut Motility: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Secretin, a 27-amino acid peptide hormone, is primarily known for its role in regulating the pH of the duodenal contents through the stimulation of pancreatic and biliary bicarbonate secretion.[1][2] Synthesized as a larger precursor protein, the active form, Secretin (28-54), is released from duodenal S-cells in response to gastric acid.[3][4][5] Beyond its classical functions, secretin exerts significant inhibitory effects on gastrointestinal motility.[6] This technical guide provides an in-depth review of the physiological effects of Secretin (28-54) on gut motility, focusing on the distinct mechanisms governing its action on the stomach and small intestine. It consolidates quantitative data, details key experimental protocols, and illustrates the underlying signaling pathways.

Inhibitory Effects on Gastric Motility

Secretin is a potent inhibitor of gastric motor function, contributing to the delay of gastric emptying.[7][8] This action is crucial for coordinating the delivery of chyme from the stomach to the duodenum, ensuring adequate time for acid neutralization and enzymatic digestion.[3]

Mechanism of Action: Vago-Vagal Reflex

The inhibitory action of secretin on gastric motility is not direct but is mediated by a vago-vagal reflex.[1][7] Secretin receptors are expressed on vagal afferent nerve fibers originating in the gastroduodenal mucosa.[7] Activation of these receptors initiates a neural pathway that ultimately results in gastric relaxation. The efferent signal involves the release of Vasoactive Intestinal Polypeptide (VIP) and the synthesis of prostaglandins (PG), which act on the gastric smooth muscle to suppress contractions.[7]

Quantitative Data on Gastric Motility

Studies in both animal models and humans have quantified the inhibitory effects of secretin on gastric function.

| Parameter Measured | Species | Effect of Secretin | Reference |

| Intragastric Pressure | Rat | Dose-dependent decrease (ED₅₀ of 5.6 pmol/kg/h) | [7] |

| Gastric Emptying at 30 min | Human (Healthy) | -11% decrease compared to placebo | [9][10] |

| Gastric Emptying at 30 min | Human (Functional Dyspepsia) | -8% decrease compared to placebo | [9][10] |

Inhibitory Effects on Small Intestinal Motility

In addition to its effects on the stomach, secretin directly inhibits the contractility of the small intestine.[11][12] This action is thought to slow intestinal transit, optimizing the conditions for digestion and nutrient absorption.[11]

Mechanism of Action: Targeting Interstitial Cells of Cajal (ICC)

Recent research has identified a novel, non-neural mechanism for secretin's action in the small intestine. Secretin receptors (SCTR) are highly expressed on Interstitial Cells of Cajal in the deep muscular plexus (ICC-DMP).[11] ICCs are the pacemaker cells of the gut, responsible for generating slow-wave electrical activity that governs smooth muscle contractions.

The binding of secretin to its Gαs-coupled receptor on ICC-DMP initiates a signaling cascade involving the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). PKA then inhibits inositol 1,4,5-trisphosphate receptors (IP3R), leading to a reduction in calcium (Ca²⁺) release from intracellular stores. This suppression of Ca²⁺ transients in ICC-DMP dampens their pacemaker activity, resulting in reduced force of intestinal contractions.[11]

Quantitative Data on Intestinal Motility

In vitro studies using murine jejunal muscle strips have demonstrated a significant reduction in contractility upon secretin application. This effect persists even in the presence of the neurotoxin tetrodotoxin (TTX), confirming a non-neural mechanism of action.[11]

| Parameter Measured | Condition | Effect of Secretin (100 nM) | Reference |

| Area Under the Curve (AUC) | Control | Reduced to 45.6% of control | [11] |

| Contraction Amplitude | Control | Decreased to 61.3% of control | [11] |

| Area Under the Curve (AUC) | With TTX (1 μM) | Reduced to 46.4% of control | [11] |

| Contraction Amplitude | With TTX (1 μM) | Decreased to 53.3% of control | [11] |

Key Experimental Protocols

The investigation of secretin's effects on gut motility utilizes various in vivo and in vitro methodologies.

Protocol: Measurement of Gastric Emptying in Humans (Scintigraphy)

This protocol is used to quantify the rate at which a meal exits the stomach.[9][10]

Methodology Details:

-

Subjects: Healthy volunteers or patient populations (e.g., functional dyspepsia).

-

Meal: A standardized liquid or solid meal (e.g., 300 mL Ensure) is radiolabeled.[9]

-

Imaging: A gamma camera acquires images of the gastric region.

-

Analysis: Regions of interest are drawn around the stomach on the images to quantify the radioactive counts over time. The percentage of emptying is calculated relative to the initial counts after meal ingestion.[9]

Protocol: In Vitro Measurement of Intestinal Contractility

This organ bath protocol allows for the direct measurement of muscle contractility and the investigation of pharmacological agents in isolated tissue.[11][13]

Methodology Details:

-

Tissue Preparation: Segments of the small intestine (e.g., murine jejunum) are harvested and placed in cold, oxygenated Krebs solution.

-

Mounting: Longitudinal muscle strips of a standardized size are dissected and mounted in an organ bath chamber. One end is fixed, and the other is attached to an isometric force transducer.

-

Equilibration: The tissue is equilibrated under a resting tension in the organ bath, which is filled with Krebs solution bubbled with 95% O₂/5% CO₂ at 37°C.

-

Recording: Spontaneous isometric contractions are recorded using a data acquisition system.

-

Drug Application: After a stable baseline is achieved, secretin and other pharmacological agents (e.g., TTX) are added to the bath in desired concentrations.

-

Analysis: Changes in the amplitude, frequency, and area under the curve (AUC) of contractions are measured and compared to the baseline period before drug application.[11]

Conclusion and Implications

Secretin (28-54) exerts a significant and multifaceted inhibitory influence on gut motility. In the stomach, it delays gastric emptying via a vago-vagal reflex involving VIP and prostaglandins.[7] In the small intestine, it acts directly on ICC-DMP pacemaker cells to reduce the force of contractions through a cAMP/PKA-mediated pathway that suppresses intracellular calcium release.[11]

For researchers and drug development professionals, these distinct mechanisms present intriguing opportunities. Targeting the secretin receptor or its downstream pathways could offer novel therapeutic strategies for managing motility disorders. For instance, secretin receptor agonists may be beneficial for conditions characterized by rapid gastric emptying.[10] Conversely, understanding the inhibitory pathways is crucial when developing drugs that might inadvertently affect secretin signaling, potentially leading to undesired gastrointestinal side effects. The detailed protocols and pathways outlined in this guide provide a foundational framework for further investigation into this critical gut hormone.

References

- 1. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Secretin - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Pleiotropic Effects of Secretin: A Potential Drug Candidate in the Treatment of Obesity? [frontiersin.org]

- 4. cdn.amegroups.cn [cdn.amegroups.cn]

- 5. Physiology, Secretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. Secretin-induced gastric relaxation is mediated by vasoactive intestinal polypeptide and prostaglandin pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional, Diagnostic and Therapeutic Aspects of Gastrointestinal Hormones | Ahmed | Gastroenterology Research [gastrores.org]

- 9. Secretin effects on gastric functions, hormones and symptoms in functional dyspepsia and health: randomized crossover trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Secretin effects on gastric functions, hormones and symptoms in functional dyspepsia and health: randomized crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. embopress.org [embopress.org]

- 12. Effects of secretin and cholecystokinin on motor activity of human jejunum. A radiotelemetering study of jejunal motility during secretin and cholecystokinin intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Role of Secretin (28-54), human in pancreatic bicarbonate secretion

An In-depth Technical Guide on the Role of Secretin (28-54), Human in Pancreatic Bicarbonate Secretion

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Secretin is a 27-amino acid peptide hormone that plays a pivotal role in gastrointestinal physiology.[1] Synthesized as a 120-amino acid precursor, prosecretin, the active form corresponds to residues 28-54.[2][3][4] It is released from duodenal S-cells in response to acidic chyme from the stomach.[1][2] The primary function of secretin is to stimulate pancreatic ductal cells to secrete a bicarbonate-rich fluid.[5][6][7] This alkaline secretion is crucial for neutralizing gastric acid in the duodenum, creating an optimal pH environment for the activity of pancreatic digestive enzymes.[1][2] This guide provides a detailed overview of the molecular mechanisms, signaling pathways, and quantitative effects of human Secretin (28-54) on pancreatic bicarbonate secretion, along with the experimental protocols used for its study.

Molecular Structure and Receptor

Human Secretin (28-54) is a linear peptide with the amino acid sequence HSDGTFTSELSRLREGARLQRLLQGLV-NH2.[8] It belongs to the secretin-glucagon family of peptide hormones.[3][6] Secretin exerts its physiological effects by binding to the Secretin Receptor (SCTR), a Class B G-protein coupled receptor (GPCR).[3][9] These receptors are located on the basolateral membrane of pancreatic centroacinar and ductal cells.[2][6][10]

Mechanism of Action and Signaling Pathway

The stimulation of pancreatic bicarbonate secretion by secretin is a well-defined process mediated by a cAMP-dependent signaling cascade.[3][5]

-

Receptor Binding: Secretin binds to the SCTR on the basolateral surface of pancreatic ductal epithelial cells.[2][10]

-

G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).[11]

-

Adenylate Cyclase Activation: The activated alpha subunit of Gs stimulates the enzyme adenylate cyclase.[2]

-

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), which acts as a second messenger.[2][3]

-

Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[3]

-

CFTR Phosphorylation: PKA phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an anion channel located in the apical membrane of the ductal cells.[3][5][12]

-

Bicarbonate Secretion: The activation of CFTR allows chloride ions (Cl-) to exit the cell into the ductal lumen. This luminal Cl- is then exchanged for intracellular bicarbonate (HCO3-) via the apically located Cl-/HCO3- anion exchanger 2 (AE2), resulting in the secretion of a bicarbonate-rich fluid into the pancreatic duct.[3][10]

Caption: Secretin signaling pathway in pancreatic ductal cells.

Quantitative Data on Secretin-Stimulated Secretion

The response of pancreatic ducts to secretin is dose-dependent. Studies across different models provide quantitative insights into its potency and efficacy.

| Model System | Secretin Concentration/Dose | Observed Effect | Reference |

| Isolated Guinea-Pig Pancreatic Ducts | 1–10 µM | Concentration-dependent increase in the rate of fluid secretion. | [13] |

| In vivo, Unanesthetized Rats | 24 and 96 nmol/kg | Significant, dose-dependent increase in duodenal bicarbonate output. | [14] |

| Human (Clinical Setting) | 0.2 µg/kg (IV injection) | Stimulation of pancreatic secretions for diagnostic testing (e.g., ePFT). | [15] |

Experimental Protocols

The study of secretin-induced pancreatic bicarbonate secretion utilizes a range of in vivo and in vitro methodologies.

In Vitro Measurement in Isolated Pancreatic Ducts

This method allows for the direct study of ductal epithelial cell function independent of neural and other hormonal influences.

Protocol Outline:

-

Tissue Isolation: The pancreas is removed from a model organism (e.g., rat, guinea pig).[16] Interlobular and intralobular ducts are isolated by collagenase digestion and microdissection.[16]

-

Secretion Measurement:

-

Isolated ducts are transferred to a chamber perfused with a bicarbonate buffer at 37°C.[13][16]

-

One end of the duct is sealed. The rate of fluid secretion is determined by measuring the rate of swelling of the duct lumen over time using microscopy.[13]

-

Secretin is added to the bath at various concentrations to determine a dose-response relationship.[13]

-

-

Ion Concentration Measurement:

In Vivo Measurement: Endoscopic Pancreatic Function Test (ePFT)

The ePFT is a clinical and research tool used to assess the exocrine capacity of the pancreas in humans.[17][18]

Protocol Outline:

-

Patient Preparation: The patient is sedated, and a duodenoscope is passed into the second part of the duodenum.

-

Baseline Collection: Any existing gastric and duodenal fluid is aspirated and discarded.[18]

-

Stimulation: A bolus of synthetic human secretin (typically 0.2 µg/kg) is administered intravenously.[15]

-

Fluid Collection: Pancreatic fluid is continuously aspirated through the endoscope's suction channel.[15][18] Collections are typically made at 15-minute intervals for a total of 60 minutes.

-

Analysis: The collected fluid samples are analyzed for volume, and more importantly, bicarbonate concentration. The peak bicarbonate concentration is the primary endpoint and is used to assess pancreatic ductal function.[17][18]

Caption: Workflow for the Endoscopic Pancreatic Function Test (ePFT).

Conclusion

Secretin (28-54) is the principal hormonal regulator of pancreatic bicarbonate secretion. Its interaction with the SCTR on pancreatic ductal cells initiates a well-characterized cAMP-PKA-CFTR signaling cascade, culminating in the secretion of a bicarbonate-rich fluid essential for neutralizing duodenal pH. Quantitative analysis and established experimental protocols, such as the ePFT and studies on isolated ducts, provide robust methods for investigating this physiological process and its dysregulation in pancreatic diseases. For drug development professionals, the secretin-SCTR axis represents a potential target for modulating exocrine pancreatic function.

References

- 1. Secretin [vivo.colostate.edu]

- 2. Secretin - Wikipedia [en.wikipedia.org]

- 3. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Pleiotropic Effects of Secretin: A Potential Drug Candidate in the Treatment of Obesity? [frontiersin.org]

- 5. The physiological roles of secretin and its receptor - Afroze - Annals of Translational Medicine [atm.amegroups.org]

- 6. cdn.amegroups.cn [cdn.amegroups.cn]

- 7. Regulation of Pancreatic Secretion | Pancreapedia [pancreapedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. uniprot.org [uniprot.org]

- 12. researchgate.net [researchgate.net]

- 13. PHYSIOLOGY AND PATHOPHYSIOLOGY OF BICARBONATE SECRETION BY PANCREATIC DUCT EPITHELIUM - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Secretin, VIP, and PHI stimulate rat proximal duodenal surface epithelial bicarbonate secretion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of Exocrine Pancreatic Secretion in Humans - The Exocrine Pancreas - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Pancreatic Bicarbonate Secretion Involves Two Proton Pumps - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Endoscopic Pancreas Fluid Collection: Methods and Relevance for Clinical Care and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chirhoclin.com [chirhoclin.com]

A Technical Guide to Human Secretin (28-54) and Its Role in Water Homeostasis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of human secretin (28-54), a 27-amino acid peptide hormone, with a specific focus on its complex and multifaceted role in the regulation of water homeostasis. While traditionally recognized for its function in pancreatic and biliary secretion, emerging evidence highlights its significance as a neuroendocrine hormone involved in central and renal osmoregulation.

Core Concepts: Structure and Function

Human secretin is the active form of a 120-amino acid precursor protein, prosecretin. The mature, linear peptide corresponds to residues 28-54 of this precursor. Its primary and most well-documented function is to regulate the pH of the duodenum. Released from S-cells in the small intestine in response to gastric acid, secretin stimulates the pancreas and bile ducts to release a bicarbonate-rich fluid, neutralizing the acidic chyme.[1][2]

Beyond this digestive role, secretin is a key player in water homeostasis, acting on the hypothalamus, pituitary gland, and kidneys.[2] It is increasingly recognized as an integral component of the complex systems that maintain body fluid balance.[3]

The Role of Secretin in Water Homeostasis

Secretin exerts its influence on water balance through coordinated actions in the central nervous system and at peripheral sites, including the biliary system and kidneys.

Central Osmoregulatory Mechanisms

Secretin acts as a neuropeptide within the key osmoregulatory centers of the brain.[4] It is found in the magnocellular neurons of the paraventricular (PVN) and supraoptic (SON) nuclei of the hypothalamus.[5][2]

During states of elevated plasma osmolality (dehydration), secretin is released from the posterior pituitary.[5][2] This centrally released secretin then stimulates the expression and release of arginine vasopressin (AVP), the primary antidiuretic hormone.[5][6] This action positions secretin as a crucial mediator in the body's response to dehydration, with osmoregulatory functions similar to those of angiotensin II.[5][6] The absence of a functional secretin/secretin receptor axis has been shown to abolish or significantly reduce the osmoregulatory effects of angiotensin II.[6][7]

The released AVP travels to the kidneys, where it acts on the collecting ducts to promote the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of principal cells, thereby increasing water reabsorption.[5][8]

Peripheral Mechanisms

Biliary System: In liver cholangiocytes (the epithelial cells of the bile duct), secretin is a potent stimulator of water and electrolyte secretion. This effect is mediated by the translocation of aquaporin-1 (AQP1) water channels from an intracellular vesicular pool to the apical (lumen-facing) plasma membrane.[9][10][11] This microtubule-dependent process significantly increases the osmotic water permeability of the cholangiocytes, facilitating ductal bile secretion.[10][11]

Renal System: The renal effects of secretin are complex. The central stimulation of AVP leads to an antidiuretic effect by increasing AQP2-mediated water reabsorption in the collecting ducts.[5][8] However, some studies in humans and dogs have reported that pharmacological doses of secretin can have a direct diuretic effect, increasing urinary volume and the excretion of sodium and bicarbonate.[11][12][13] This may be due to an increase in renal plasma flow or impaired tubular sodium reabsorption.[11] Therefore, the net effect of secretin on urine output may depend on the physiological context and its concentration.

Molecular Signaling Pathways

Secretin exerts its cellular effects by binding to the secretin receptor (SCTR), a member of the G-protein coupled receptor (GPCR) family.[14]

-

Receptor Binding and G-Protein Activation: Secretin binds to SCTR on the basolateral membrane of target cells.[11]

-

cAMP Production: This binding activates the associated Gαs protein, which in turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[2][14]

-

Downstream Effectors: cAMP acts as a crucial second messenger, primarily activating Protein Kinase A (PKA).[14][15] PKA then phosphorylates various downstream target proteins, leading to the specific physiological response of the cell, such as ion channel activation or the vesicular translocation of aquaporins.[14][16]

Quantitative Data on Secretin's Effects